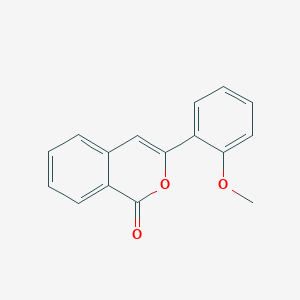
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cassia cinnamon. It is a white crystalline substance with a sweet odor and bitter taste. Coumarin has a wide range of applications in the field of scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one involves its interaction with various enzymes and proteins in the body. It has been found to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Coumarin also binds to proteins such as albumin and transferrin, which play a role in drug transport and delivery.
Effets Biochimiques Et Physiologiques
Coumarin has been found to have several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Coumarin has also been found to improve insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one as a research tool is its wide range of biological activities. Coumarin is a versatile compound that can be used to study various biological processes such as enzyme inhibition, protein binding, and cell signaling. However, one of the limitations of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one is its potential toxicity. High doses of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one have been found to cause liver damage and other adverse effects in animal studies.
Orientations Futures
There are several future directions for the research on 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one. One area of interest is the development of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one-based drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Another area of interest is the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's interaction with various proteins and enzymes in the body. This can provide insights into the molecular mechanisms of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one and its potential therapeutic applications. Finally, the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's toxicity and safety profile is also an important area of future research.
Méthodes De Synthèse
The synthesis of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one can be achieved through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst such as piperidine.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its various scientific research applications. It has been found to possess antibacterial, antifungal, anti-inflammatory, and antioxidant properties. Coumarin has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has been used in the development of novel drugs for the treatment of various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
122771-83-9 |
|---|---|
Nom du produit |
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one |
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)isochromen-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)16(17)19-15/h2-10H,1H3 |
Clé InChI |
ZSNMYORBKRFGQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
SMILES canonique |
COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
Autres numéros CAS |
122771-83-9 |
Synonymes |
3-(2-methoxyphenyl)-1H-2-benzopyran-1-one MPBP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



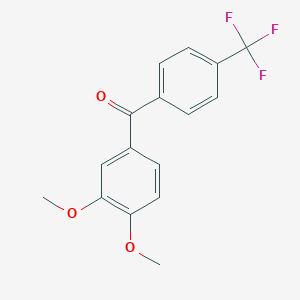
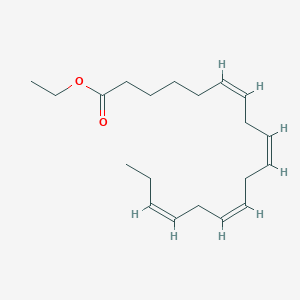
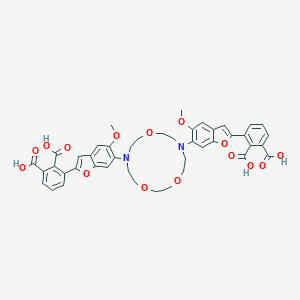

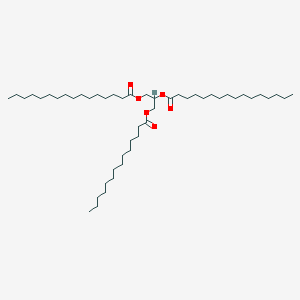
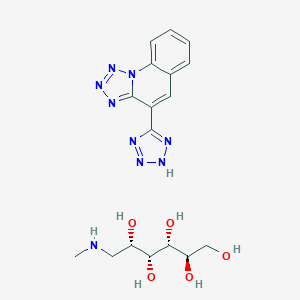
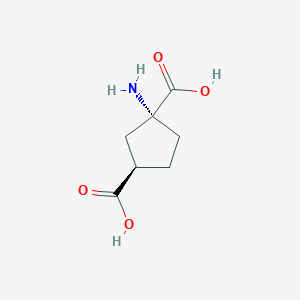
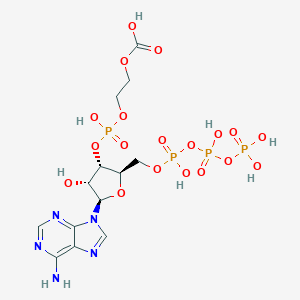

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
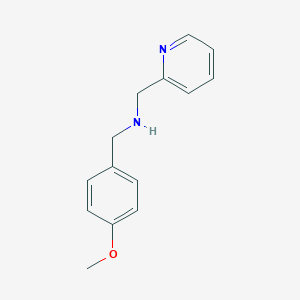
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)